molecular formula C26H22N4O2S B2645598 2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(4-methylphenyl)acetamide CAS No. 1053079-82-5

2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(4-methylphenyl)acetamide

Cat. No.: B2645598
CAS No.: 1053079-82-5
M. Wt: 454.55
InChI Key: XRSFXOARNKWOGU-UHFFFAOYSA-N
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Description

2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(4-methylphenyl)acetamide is a complex organic compound that belongs to the class of imidazoquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features an imidazoquinazoline core, which is a fused heterocyclic system, along with a benzyl group, a sulfanyl linkage, and a 4-methylphenylacetamide moiety.

Preparation Methods

The synthesis of 2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(4-methylphenyl)acetamide typically involves multi-step synthetic routes. The key steps include the formation of the imidazoquinazoline core, introduction of the benzyl group, and subsequent functionalization to attach the sulfanyl and acetamide groups. Common synthetic methods include:

    Cyclization Reactions: Formation of the imidazoquinazoline core through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the benzyl group via nucleophilic substitution.

    Functional Group Transformations: Conversion of functional groups to introduce the sulfanyl and acetamide moieties.

Industrial production methods may involve optimization of these synthetic routes to improve yield, purity, and scalability.

Chemical Reactions Analysis

2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the imidazoquinazoline core can be reduced to form alcohols.

    Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The imidazoquinazoline core is known to interact with enzymes and receptors, potentially inhibiting their activity. The benzyl and sulfanyl groups may enhance the compound’s binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar compounds include other imidazoquinazolines and their derivatives. Compared to these compounds, 2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(4-methylphenyl)acetamide may exhibit unique properties due to the presence of the benzyl and sulfanyl groups, which can influence its biological activity and chemical reactivity. Examples of similar compounds include:

  • Imidazo[1,2-c]quinazoline derivatives with different substituents.
  • Compounds with similar core structures but different functional groups.

Properties

IUPAC Name

2-[(2-benzyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O2S/c1-17-11-13-19(14-12-17)27-23(31)16-33-26-29-21-10-6-5-9-20(21)24-28-22(25(32)30(24)26)15-18-7-3-2-4-8-18/h2-14,22H,15-16H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRSFXOARNKWOGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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